molecular formula C7H3ClF3NO B12619955 5-Chloro-2-(trifluoromethyl)isonicotinaldehyde

5-Chloro-2-(trifluoromethyl)isonicotinaldehyde

Cat. No.: B12619955
M. Wt: 209.55 g/mol
InChI Key: FWLOVHZBOXWMOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(trifluoromethyl)isonicotinaldehyde: is a chemical compound with the molecular formula C7H3ClF3NO . It is known for its unique structure, which includes a chloro group and a trifluoromethyl group attached to an isonicotinaldehyde backbone. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(trifluoromethyl)isonicotinaldehyde typically involves the chlorination and trifluoromethylation of isonicotinaldehyde. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. For example, the chlorination can be carried out using thionyl chloride, while the trifluoromethylation might involve the use of trifluoromethyl iodide and a suitable base .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(trifluoromethyl)isonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloro-2-(trifluoromethyl)isonicotinaldehyde is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that are valuable in various chemical research projects .

Biology: In biological research, this compound can be used to study the effects of halogenated aldehydes on biological systems. Its interactions with enzymes and other biomolecules are of particular interest .

Medicine: The compound’s potential medicinal properties are being explored, particularly its ability to act as a precursor for the synthesis of pharmaceutical agents. Its unique chemical structure may offer therapeutic benefits .

Industry: In industrial applications, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(trifluoromethyl)isonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro and trifluoromethyl groups may also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 5-Chloro-2-(trifluoromethyl)isonicotinaldehyde is unique due to the specific positioning of the chloro and trifluoromethyl groups on the isonicotinaldehyde backbone. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H3ClF3NO

Molecular Weight

209.55 g/mol

IUPAC Name

5-chloro-2-(trifluoromethyl)pyridine-4-carbaldehyde

InChI

InChI=1S/C7H3ClF3NO/c8-5-2-12-6(7(9,10)11)1-4(5)3-13/h1-3H

InChI Key

FWLOVHZBOXWMOL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)Cl)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.